N-(2-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
Historical Context of Thiazole-Containing Acetamide Derivatives in Medicinal Chemistry
Thiazole-containing acetamide derivatives have played a pivotal role in drug discovery due to their diverse biological activities. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. Early work in the 1990s, exemplified by patents such as EP0511021A1, demonstrated the therapeutic potential of thiazole derivatives in treating autoimmune and inflammatory diseases. These compounds were noted for their dual ability to modulate immunological abnormalities and chronic inflammation with fewer side effects compared to traditional anti-inflammatory agents.
The integration of acetamide functionalities into thiazole frameworks emerged as a strategy to enhance solubility and bioavailability. For instance, 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (PubChem CID: 16358871) demonstrated how acetamide groups could stabilize molecular interactions with hydrophobic pockets in target proteins. Over time, structural modifications, including sulfanyl linkages and aryl substitutions, further refined the pharmacological profiles of these compounds.
Table 1: Evolution of Thiazole-Acetamide Derivatives
Structural Significance of Sulfanyl Linkages in Heterocyclic Systems
The sulfanyl (-S-) moiety in This compound serves as a critical structural feature that influences both chemical reactivity and biological activity. Sulfanyl linkages enhance molecular stability by forming disulfide bonds or participating in redox reactions, which are crucial for maintaining compound integrity under physiological conditions. For example, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (PubChem CID: 1128401) leverages its sulfanyl group to improve binding affinity for kinase targets.
In heterocyclic systems, sulfur atoms contribute to electron delocalization, thereby modulating the compound’s electronic properties. This is evident in 2-{[2-(2-methoxyphenyl)triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide (PubChem CID: 16584692), where the sulfanyl bridge facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Additionally, the flexibility introduced by the sulfanyl linkage allows for conformational adaptability, enabling optimal interactions with diverse biological targets.
Table 2: Impact of Sulfanyl Linkages on Compound Properties
Rationale for Investigating Methoxyphenyl Substitution Patterns
The methoxyphenyl group in This compound is strategically incorporated to optimize electronic and steric properties. Methoxy (-OCH₃) substitutions are known to donate electron density via resonance, which can enhance interactions with electron-deficient regions of biological targets. For instance, 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (PubChem CID: 16358871) demonstrated improved binding to cytochrome P450 enzymes due to the methoxy group’s electron-donating effects.
Furthermore, the ortho-substitution pattern on the phenyl ring (2-methoxy) introduces steric hindrance, which can selectively modulate target engagement. This is observed in N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide , where the ortho-methoxy group restricts rotational freedom, favoring a bioactive conformation. Such substitutions also improve metabolic stability by shielding vulnerable positions from oxidative degradation.
Table 3: Effects of Methoxyphenyl Substitutions
Properties
Molecular Formula |
C18H16N2O2S2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16N2O2S2/c1-22-16-10-6-5-9-14(16)19-17(21)12-24-18-20-15(11-23-18)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
YGEOIYIYMGNEDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and antifungal properties. This compound's unique structure, featuring a thiazole moiety and a methoxyphenyl group, suggests a diverse range of interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of 344.45 g/mol. The compound features a thiazole ring which is known for its role in various pharmacological activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies highlighted the importance of the thiazole ring and specific substitutions on the phenyl ring for enhancing anticancer activity.
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | A431 | 1.61 ± 1.92 | |
| Compound 10 | Jurkat | 1.98 ± 1.22 | |
| N-(2-methoxyphenyl)-... | Various | TBD | Current Study |
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. In vitro studies have shown that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD |
Antifungal Activity
The antifungal potential of thiazole derivatives has been documented, with some studies indicating effectiveness against common fungal pathogens. The presence of the methoxy group in the structure may enhance solubility and bioavailability, contributing to its antifungal activity.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
-
Study on Antitumor Efficacy : A recent investigation involving a series of thiazole compounds demonstrated that those with a methoxy substitution exhibited enhanced cytotoxic effects compared to their non-methoxylated counterparts.
- Findings : The study reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- Antibacterial Evaluation : In another study, N-(2-methoxyphenyl)-... was tested against resistant strains of bacteria. Results showed that it outperformed standard antibiotics in biofilm inhibition assays.
Comparison with Similar Compounds
Anti-Cancer Activity
- Compound 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide):
- Core Structure : Quinazoline sulfonyl group.
- Activity : Remarkable anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines via MTT assay .
- Comparison : The target compound replaces the quinazoline sulfonyl with a thiazole sulfanyl group, which may reduce steric hindrance and alter solubility.
Anti-Inflammatory Activity
- Compound 5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide):
Antimicrobial Activity
- Compounds 38 and 39 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides):
Antimycobacterial Activity
- CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide):
Structural and Functional Analysis
Key Structural Features Influencing Activity
Pharmacokinetic Considerations
- Metabolic Stability : The absence of ester or sulfonyl groups (cf. Compound 39 ) may reduce susceptibility to hydrolysis.
Preparation Methods
Synthesis of 2-Mercapto-4-phenyl-1,3-thiazole
The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. A mixture of acetophenone (10 mmol), thiourea (12 mmol), and iodine (1.2 g) undergoes microwave irradiation (50 W, 70°C, 10 min) to yield 2-amino-4-phenyl-1,3-thiazole (87% yield). The amino group is then converted to a thiol via diazotization:
- Diazotization : Treat 2-amino-4-phenylthiazole with NaNO₂ (1.2 eq.) in HCl (0°C, 30 min).
- Thiolation : Introduce H₂S gas into the diazonium salt solution, yielding 2-mercapto-4-phenyl-1,3-thiazole (mp 145–147°C, 68% yield).
Characterization :
Preparation of N-(2-Methoxyphenyl)-2-bromoacetamide
Bromination of N-(2-methoxyphenyl)acetamide follows a protocol adapted from Madhura et al.:
- Dissolve N-(2-methoxyphenyl)acetamide (5 mmol) in glacial acetic acid.
- Add bromine (1.1 eq.) dropwise with catalytic iodine, stir for 4 h at 25°C.
- Quench with ice-water, isolate via filtration to obtain N-(2-methoxyphenyl)-2-bromoacetamide (mp 112–114°C, 76% yield).
Characterization :
Coupling via Nucleophilic Substitution
React 2-mercapto-4-phenylthiazole (1 eq.) with N-(2-methoxyphenyl)-2-bromoacetamide (1 eq.) in DMF, using K₂CO₃ (2 eq.) as base (60°C, 6 h). Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the target compound (62% yield).
Characterization :
- HRMS (ESI) : m/z 397.08 [M+H]⁺ (calc. 397.09).
- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.28–7.89 (m, 9H, Ar–H), 3.89 (s, 3H, OCH₃), 3.72 (s, 2H, SCH₂).
One-Pot Cyclization Using α-Bromoacetamide and Thiourea
This method integrates thiazole ring formation and sulfanyl linkage in a single step:
- Combine N-(2-methoxyphenyl)-2-bromoacetamide (5 mmol) with N-phenylthiourea (5 mmol) in ethanol.
- Reflux at 80°C for 8 h. The reaction proceeds via in situ generation of a thiolate intermediate, which displaces bromide to form the thiazole.
- Isolate the product via recrystallization (EtOH/H₂O) (58% yield).
Mechanistic Insight :
The α-bromoacetamide acts as both the electrophile (for thiolate attack) and the carbonyl source for thiazole cyclization. The phenyl group from thiourea directs regioselectivity, positioning the substituent at C4 of the thiazole.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and yield:
- Mix N-(2-methoxyphenyl)-2-bromoacetamide (3 mmol), thiourea (3.6 mmol), and iodine (0.5 g) in a microwave vessel.
- Irradiate at 100 W, 90°C, for 15 min.
- Purify via column chromatography (hexane/EtOAc gradient) to obtain the target compound (71% yield).
Advantages :
Comparative Analysis of Methods
| Parameter | Two-Step Method | One-Pot Method | Microwave Method |
|---|---|---|---|
| Yield (%) | 62 | 58 | 71 |
| Reaction Time | 12 h | 8 h | 15 min |
| Purification Complexity | Moderate | Low | Moderate |
| Scalability | High | Medium | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
